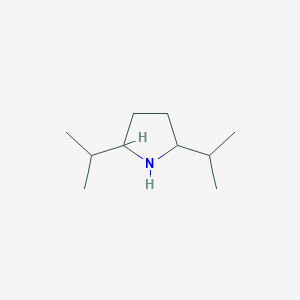
2,5-Bis(propan-2-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diisopropylpyrrolidine , is a bicyclic organic compound. Its chemical formula is C10H21N, and its molecular weight is 191.74 g/mol. The compound features a pyrrolidine ring with two isopropyl groups attached to the 2 and 5 positions. It exists as an oil and is typically found in its hydrochloride salt form .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes lead to the formation of 2,5-bis(propan-2-yl)pyrrolidine. One common method involves cyclization of N,N-diisopropylaminoacetonitrile using a strong base. The reaction proceeds through an intramolecular nucleophilic substitution, resulting in the formation of the pyrrolidine ring .
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for larger-scale processes. Researchers often employ reagents like sodium hydride (NaH) or sodium amide (NaNH2) to facilitate the cyclization .
Analyse Chemischer Reaktionen
2,5-Bis(propan-2-yl)pyrrolidine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding pyrrolidinones.
Reduction: Reduction of the pyrrolidine ring can yield saturated derivatives.
Substitution: Nucleophilic substitution reactions occur at the nitrogen atom, allowing for functional group modifications.
Common Reagents: Sodium hydride (NaH), sodium amide (NaNH), and other strong bases are often used.
Major Products: These reactions yield derivatives with modified substituents on the pyrrolidine ring .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(propan-2-yl)pyrrolidine finds applications in various fields:
Chemistry: As a versatile scaffold, it serves as a starting point for designing novel molecules with specific properties.
Biology: Researchers explore its interactions with biological targets, including enzymes and receptors.
Medicine: Investigations focus on potential therapeutic applications, such as anti-inflammatory or antiviral agents.
Industry: Its unique structure may inspire the development of new materials or catalysts .
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It could involve binding to receptors, enzyme inhibition, or modulating cellular pathways. Further research is needed to elucidate these mechanisms comprehensively.
Vergleich Mit ähnlichen Verbindungen
While 2,5-Bis(propan-2-yl)pyrrolidine is unique due to its isopropyl substituents, other pyrrolidine derivatives exist. Notable examples include N-methylpyrrolidine and N-ethylpyrrolidine.
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
2,5-di(propan-2-yl)pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-7(2)9-5-6-10(11-9)8(3)4/h7-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
CITAJXRBKWJHJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(N1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


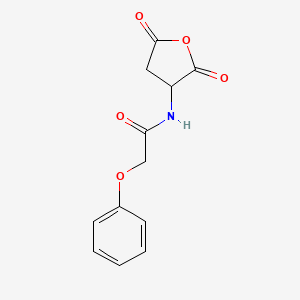
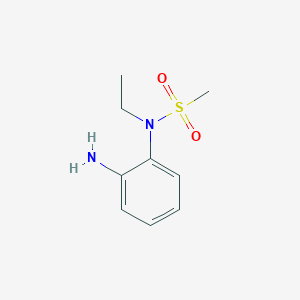
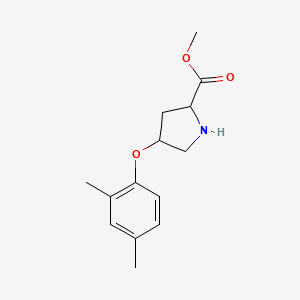
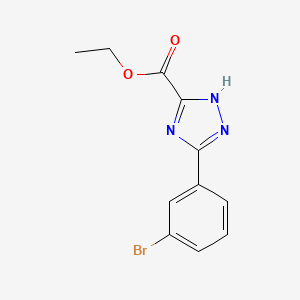
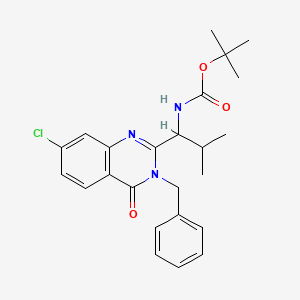
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)
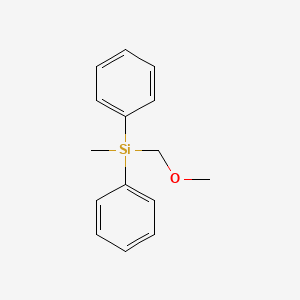


![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)

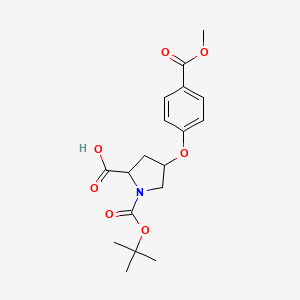

![6-Methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12106718.png)
